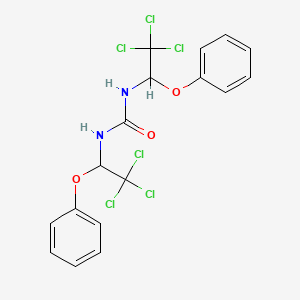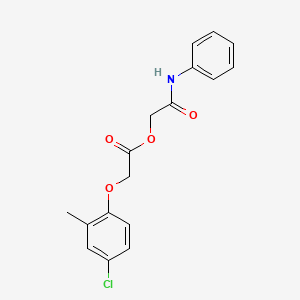![molecular formula C25H32ClNO2S B5212756 5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5212756.png)
5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride, also known as ABE-Cl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quaternary ammonium salt that is synthesized through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride has potential applications in various scientific fields, including chemistry, biology, and medicine. In chemistry, it can be used as a catalyst in organic synthesis reactions. In biology, it can be used as a fluorescent probe to detect the presence of certain biomolecules. In medicine, it has been shown to have antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride is not fully understood, but it is believed to involve the disruption of cellular membranes. It has been shown to have a high affinity for bacterial and cancer cell membranes, leading to their disruption and subsequent cell death.
Biochemical and Physiological Effects:
5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride has been shown to have antimicrobial and anticancer effects in vitro. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride is its potential as a versatile tool for researchers in various fields. Its antimicrobial and anticancer properties make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride. One area of interest is its potential as a therapeutic agent for bacterial infections and cancer. Researchers may also investigate its potential as a fluorescent probe for biomolecules. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method.
Synthesemethoden
The synthesis of 5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride involves a series of chemical reactions that require specific reagents and conditions. The process begins with the reaction of benzyl bromide and 2-(1-adamantylthio)ethanol in the presence of potassium carbonate to form 2-[(1-adamantylthio)ethyl]benzene. This intermediate is then reacted with methyl isothiocyanate to form 5-(2-[(1-adamantylthio)ethyl]-4-methylthiazol-3-yl) methyl isothiocyanate. Finally, the product is quaternized with methyl iodide to form 5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride.
Eigenschaften
IUPAC Name |
2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl 2-(1-adamantyl)acetate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32NO2S.ClH/c1-18-23(29-17-26(18)16-19-5-3-2-4-6-19)7-8-28-24(27)15-25-12-20-9-21(13-25)11-22(10-20)14-25;/h2-6,17,20-22H,7-16H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDNKRWPGGXWQY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CC=CC=C2)CCOC(=O)CC34CC5CC(C3)CC(C5)C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[(1-Adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)
![6-(1-azepanyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212716.png)


![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)
![N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5212749.png)
![dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5212760.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5212766.png)

![1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5212778.png)
![methyl 4-[3-(4-biphenylyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutanoate](/img/structure/B5212781.png)